5'-o-Methylthymidine

RNA interference siRNA design Gene silencing

Off-target silencing from unintended sense strand RISC loading compromises siRNA phenotype fidelity. 5'-O-Methylthymidine resolves this via 5'-terminal methoxy modification that modulates hAgo2 MID domain interactions, enforcing antisense strand selection. • Sense strand 5'-incorporation preserves on-target activity while suppressing off-target silencing • ≥95% purity, MW 256.26, solubility ~5.4 g/L (25°C) • Research-grade building block for phosphoramidite-based oligonucleotide synthesis Batch-specific CoA provided. Global shipping for R&D use.

Molecular Formula C11H16N2O5
Molecular Weight 256.25 g/mol
CAS No. 14504-60-0
Cat. No. B077121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-o-Methylthymidine
CAS14504-60-0
Molecular FormulaC11H16N2O5
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)COC)O
InChIInChI=1S/C11H16N2O5/c1-6-4-13(11(16)12-10(6)15)9-3-7(14)8(18-9)5-17-2/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9+/m0/s1
InChIKeyKTCKNHCDUKONFQ-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-O-Methylthymidine: Technical Baseline


5'-O-Methylthymidine is a synthetic nucleoside analog in which the 5'-hydroxyl group of thymidine's deoxyribose sugar is substituted with a methoxy moiety . This structural modification imparts distinct physicochemical properties, including a molecular weight of 256.26 g/mol and a calculated aqueous solubility of approximately 5.4 g/L at 25°C . The compound is commercially available as a research chemical with a typical purity specification of ≥95% . Its primary applications lie in the synthesis of chemically modified oligonucleotides for RNA interference (RNAi) research and antisense therapeutics, where the 5'-O-methyl group alters strand selection dynamics and reduces off-target effects [1].

Workflow

Supports siRNA design with 5′-sense strand modification for off-target silencing control

Solubility Profile

Lower aqueous solubility compared to thymidine; verify stock solution and assay buffer compatibility

Purity Grade

Research-grade purity specification; confirm lot-specific COA for high-purity synthesis requirements

5'-O-Methylthymidine: Functional Non-Equivalence


Generic substitution with unmodified thymidine or more common 2'-O-methyl nucleoside analogs cannot replicate the distinct biochemical profile of 5'-O-Methylthymidine. Unlike thymidine, the 5'-O-methyl group dramatically reduces aqueous solubility (5.4 g/L vs. ~50 g/L for thymidine) . In siRNA applications, the 5'-methoxy modification actively dictates strand selection bias and RISC loading efficiency in a manner distinct from 2'-O-methyl modifications [1]. While 2'-O-methyl modifications broadly enhance nuclease resistance and binding affinity, the 5'-O-methyl group at the terminal position specifically modulates the interaction with the Argonaute 2 (hAgo2) MID domain pocket, leading to a quantifiable reduction in silencing efficiency when placed on the antisense strand but allowing for strategic elimination of off-target effects when placed on the sense strand [1][2]. These functional divergences render 5'-O-Methylthymidine a non-substitutable building block in experimental systems where precise control over strand selection and off-target silencing is required.

vs. Unmodified Thymidine

5′-O-methyl modification may significantly reduce solubility and alter formulation behavior, limiting direct interchangeability.

vs. 2′-O-Methyl Analogs

Distinct 5′-modification directs strand selection via hAgo2 MID domain, a property not replicated by 2′-O-methyl substitutions.

Strand Placement Sensitivity

Antisense strand incorporation may lead to substantial loss of silencing activity; sense-strand-only placement is critical.

5'-O-Methylthymidine: Quantitative Differentiation Evidence


siRNA Silencing Efficiency: Antisense Strand Modification

In a direct head-to-head comparison in HeLa cells, siRNA bearing 5'-O-methyl-2'-deoxythymidine (X) on both strands (siRNA11: sX/asX) exhibited a silencing efficiency of 47.2% at 100 nM, whereas the unmodified control siRNA (siRNA1: sU/asU) achieved 83.2% silencing efficiency [1]. This represents a 36-percentage-point reduction in activity. The study further demonstrated that when only the antisense strand was modified with X (siRNA3: sU/asX), silencing efficiency dropped to 0.2%, effectively abolishing RNAi activity [1].

Silencing Efficiency
Head-to-head
Double-modified: 47.2% vs Unmodified: 83.2% Δ −36 pp Antisense-only: 0.2%
Antisense modification incompatible with efficient silencing; supports sense-strand-only design.
HeLa cells, 100 nM siRNA, Lipofectamine 2000.
RNA interference siRNA design Gene silencing

Strand Selection Bias by Sense Strand Modification

When the sense strand of siRNA was modified with 5'-O-methyl-2'-deoxythymidine (X) and the antisense strand remained unmodified, the X modification was predominant in the strand selection process, resulting in the unmodified antisense strand being selected as the guide strand [1]. This directional bias effectively eliminates off-target effects caused by the sense strand without affecting the desired silencing efficiency of the antisense strand [1]. In contrast, when both strands were modified with X, the antisense strand with X was selected as the guide strand with a certain probability, leading to the reduced silencing efficiency quantified above (47.2% vs 83.2%) [1].

Strand Selection Bias
Head-to-head
Sense-modified: antisense guide selection Unmodified: thermodynamic selection
5′-Sense modification directs guide-strand selection, reducing sense-mediated off-target silencing.
HeLa cells; functional silencing outcome.
siRNA strand selection RISC loading Off-target effects

Aqueous Solubility Compared to Thymidine

The calculated aqueous solubility of 5'-O-Methylthymidine at 25°C is 5.4 g/L . In contrast, unmodified thymidine exhibits a water solubility of approximately 50 g/L (50 mg/mL) under comparable conditions . This represents an approximate 9-fold reduction in solubility conferred by the 5'-O-methyl substitution. The increased hydrophobicity (estimated LogP -0.56 for 5'-O-Methylthymidine vs -0.93 for thymidine) may impact its behavior in aqueous formulation buffers and in vitro assays .

Aqueous Solubility
Cross-study comparable
5′-O-Methyl: 5.4 g/L (calc.) Thymidine: ~50 g/L ~9-fold lower
Lower solubility may require formulation adjustments; verify stock solution stability.
Water, 25°C; calculated vs. experimental.
Solubility Formulation Physicochemical properties

Exonuclease Resistance Potential (Class-Level Inference)

While direct nuclease resistance data for 5'-O-Methylthymidine is not available, class-level inference from the structurally related O4-methylthymidine indicates that O-alkylation of thymidine can confer significant protection against 3′→5′ exonuclease activity. Specifically, poly[d(A-T)] containing O4-methyldeoxythymidine was found to be resistant to the 3′→5′ exonuclease activity of both Klenow fragment and T4 DNA polymerases [1]. In a separate study, an oligonucleotide containing a 5′-aminomethyl group (structurally analogous to 5′-O-methyl) exhibited 5-fold higher nuclease resistance than the corresponding unmodified oligonucleotide [2].

Exonuclease Resistance
Class-level inference
O4-methyl analog: exonuclease resistant. 5′-aminomethyl analog: 5-fold stability increase.
5′-O-methyl group may offer some nuclease protection; direct verification recommended.
Data from structurally related analogs.
Nuclease resistance DNA stability Exonuclease

Commercial Purity Specification

Vendor specifications for 5'-O-Methylthymidine (CAS 14504-60-0) consistently indicate a minimum purity of 95% . This purity level is typical for a research-grade building block used in oligonucleotide synthesis. For comparison, unmodified thymidine is widely available at ≥99% purity from major suppliers, reflecting its status as a commodity chemical. Users requiring higher purity for sensitive applications should inquire about lot-specific certificates of analysis or consider custom purification.

Purity Specification
Vendor specification
≥95% (typical)
Research-grade; confirm lot-specific COA for stringent synthesis needs.
Thymidine typically ≥99%.
Purity Quality control Procurement

5'-O-Methylthymidine: Application Scenarios


siRNA Off-Target Elimination Strategy

As demonstrated in Section 3, placing 5'-O-Methylthymidine on the sense strand of siRNA duplexes directs the RISC machinery to preferentially select the unmodified antisense strand as the guide strand, effectively eliminating sense strand-mediated off-target silencing [1]. This application scenario is directly supported by the quantitative silencing efficiency data showing that sense strand modification (sX/asU) preserves on-target activity while suppressing off-target effects [1]. Researchers designing siRNAs for functional genomics or therapeutic development should procure 5'-O-Methylthymidine phosphoramidites for incorporation at the 5'-end of the sense strand to achieve cleaner phenotypic readouts.

ASO Nuclease Stability Enhancement

Based on class-level inference from O-alkylated thymidine analogs, 5'-O-Methylthymidine may confer increased resistance to 3′→5′ exonucleases when incorporated into oligonucleotides [1]. This property is valuable in the design of antisense oligonucleotides and gapmers intended for in vivo or cell culture applications where nuclease degradation is a limiting factor. While direct quantitative data for this specific compound is limited, the structural precedent supports its evaluation as a stability-enhancing modification in ASO candidate screening.

Modified Nucleoside Physicochemical Studies

The ~9-fold lower aqueous solubility of 5'-O-Methylthymidine compared to thymidine (5.4 g/L vs. ~50 g/L) [1] makes it a relevant compound for studies examining the impact of 5'-O-alkylation on nucleoside solubility, partitioning, and formulation behavior. Researchers in biophysical chemistry and pre-formulation development can use this compound as a model to understand how terminal sugar modifications alter the physicochemical properties of nucleoside building blocks, informing the design of more soluble or lipophilic analogs.

Mechanistic Studies of RISC Loading and Strand Selection

The distinct strand selection bias imparted by 5'-O-Methylthymidine provides a valuable tool for dissecting the molecular determinants of RISC loading and guide strand selection [1]. By comparing the silencing outcomes of siRNA duplexes with asymmetric 5'-modifications (e.g., sX/asU vs. sU/asX), researchers can quantitatively probe the contributions of 5'-end chemistry to Argonaute 2 interactions and RNAi efficiency. This application leverages the direct head-to-head comparison data from Section 3 to design controlled experiments that elucidate fundamental RNAi mechanisms.

Application
Selection Property
Validation Focus
Sense-strand off-target reduction in siRNA
5′-modification strand-selection bias
Sense-strand silencing signature evaluation
Oligonucleotide nuclease resistance screening
Exonuclease protection potential (class-level)
Stability assessment in nuclease-containing media
Nucleoside solubility and formulation studies
Reduced aqueous solubility vs. thymidine
Stock solution and buffer compatibility testing
RISC loading mechanism research
5′-end chemistry-dependent strand selection
Guide strand loading and silencing efficiency readouts

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